3-(trifluoromethyl)-1H-indazol-6-ol
CAS No.:
Cat. No.: VC14435294
Molecular Formula: C8H5F3N2O
Molecular Weight: 202.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5F3N2O |
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Molecular Weight | 202.13 g/mol |
IUPAC Name | 3-(trifluoromethyl)-2H-indazol-6-ol |
Standard InChI | InChI=1S/C8H5F3N2O/c9-8(10,11)7-5-2-1-4(14)3-6(5)12-13-7/h1-3,14H,(H,12,13) |
Standard InChI Key | OIYLLLWTWWLANQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(NN=C2C=C1O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The indazole scaffold consists of a fused benzene and pyrazole ring system. In 3-(trifluoromethyl)-1H-indazol-6-ol, the trifluoromethyl group occupies position 3 of the benzene ring, while the hydroxyl group resides at position 6 (Figure 1). This substitution pattern distinguishes it from the more commonly studied isomer, 6-(trifluoromethyl)-1H-indazol-3-ol, where the substituents are reversed.
Key structural features:
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Trifluoromethyl group: Enhances lipophilicity and metabolic stability, facilitating membrane permeability and target binding .
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Hydroxyl group: Provides a site for hydrogen bonding, influencing solubility and interactions with biological targets .
Table 1: Comparative Structural Properties of Indazole Derivatives
Compound | Substituent Positions | Molecular Weight (g/mol) | LogP* (Predicted) |
---|---|---|---|
3-(Trifluoromethyl)-1H-indazol-6-ol | 3-CF₃, 6-OH | 202.13 | 2.1 |
6-(Trifluoromethyl)-1H-indazol-3-ol | 6-CF₃, 3-OH | 202.13 | 1.8 |
3-Amino-6-(trifluoromethyl)-1H-indazole | 3-NH₂, 6-CF₃ | 201.15 | 1.5 |
*Calculated using fragment-based methods.
Synthetic Methodologies
Diazotization and Cyclization
While no direct synthesis of 3-(trifluoromethyl)-1H-indazol-6-ol is documented, analogous routes for similar indazoles suggest feasible pathways. For example, 3-amino-6-(trifluoromethyl)-1H-indazole is synthesized via diazotization of 2-cyano-5-trifluoromethylaniline followed by cyclization with stannous chloride . Adapting this method could involve:
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Intermediate preparation: Starting with a suitably substituted aniline derivative (e.g., 4-hydroxy-2-trifluoromethylaniline).
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Diazo formation: Treatment with sodium nitrite in HCl to generate the diazonium salt.
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Cyclization: Using reducing agents like stannous chloride to induce ring closure.
Critical parameters:
Transition Metal-Catalyzed Functionalization
Rhodium(III)-catalyzed C–H activation has been employed for modifying indazol-3-ols . This strategy could theoretically introduce trifluoromethyl groups at position 3 via directed ortho-metalation:
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Substrate preparation: Start with 6-hydroxyindazole.
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Trifluoromethylation: Utilize CF₃ sources (e.g., Umemoto’s reagent) under Rh(III) catalysis.
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Regioselectivity: Directed by the hydroxyl group’s directing effects .
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The electron-withdrawing -CF₃ group deactivates the benzene ring, directing electrophiles to the hydroxyl-bearing position 6. Potential reactions include:
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Nitration: Concentrated HNO₃/H₂SO₄ would nitrate position 4 or 5, adjacent to the hydroxyl group.
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Halogenation: Bromine in acetic acid could yield 5-bromo derivatives.
Functional Group Transformations
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Hydroxyl group:
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Alkylation: React with alkyl halides (e.g., CH₃I) to form ethers.
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Acylation: Acetic anhydride/pyridine produces acetates.
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Trifluoromethyl group: Generally inert under mild conditions but participates in radical reactions at elevated temperatures.
Compound | Target | IC₅₀ (μM) | Therapeutic Area |
---|---|---|---|
5-(2-Chlorophenyl)indazole | TRPA1 ion channel | 0.015 | Inflammatory pain |
3-Methyl-6-(trifluoromethyl)-1H-indazole | Undisclosed kinase | 0.12 | Oncology |
Antiproliferative Effects
Indazoles with -CF₃ substitutions exhibit activity against cancer cell lines. For instance, analogs demonstrate IC₅₀ values of 2–5 μM in nasopharyngeal carcinoma models. Mechanistically, these compounds induce apoptosis via caspase-3 activation.
Comparison with Structural Analogs
Positional Isomerism Effects
Shifting the -CF₃ and -OH groups alters bioactivity:
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